

Physical properties and solubility of 2-(Trifluoromethyl)thiazol-5-amine

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Compound of Interest

Compound Name: 2-(Trifluoromethyl)thiazol-5-amine

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An In-depth Technical Guide to the Physical Properties and Solubility of **2-(Trifluoromethyl)thiazol-5-amine**

Introduction

In the landscape of modern medicinal chemistry and drug discovery, fluorinated heterocyclic compounds are of paramount importance. The strategic incorporation of fluorine atoms or trifluoromethyl groups can significantly modulate a molecule's physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity.[1][2][3] **2-(Trifluoromethyl)thiazol-5-amine**, a member of this esteemed class, represents a key structural motif and a versatile building block for the synthesis of novel therapeutic agents.[1]

This technical guide provides a comprehensive analysis of the core physical properties and solubility profile of **2-(Trifluoromethyl)thiazol-5-amine**. As Senior Application Scientists, our objective extends beyond a mere presentation of data. We aim to deliver field-proven insights into the causality behind experimental choices and to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required for the effective handling and application of this compound. The protocols described herein are designed as self-validating systems to ensure scientific integrity and reproducibility.

Section 1: Core Physicochemical Properties

A precise understanding of a compound's fundamental physicochemical properties is the bedrock of its application in any research or development setting. These parameters govern

everything from reaction kinetics to formulation strategies and bioavailability.

Summary of Key Properties

Property	Value	Source
CAS Number	1367944-72-6	[4]
Chemical Formula	C ₄ H ₃ F ₃ N ₂ S	[4]
Molecular Weight	168.14 g/mol	[4][5][6][7]
IUPAC Name	2-(trifluoromethyl)-1,3-thiazol-5-amine	[4]
Appearance	Reported as a liquid; physical state should be verified.	[6]
Boiling Point	Predicted: 164.6 ± 40.0 °C; 214.0 ± 35.0 °C (at 760 mmHg)	[5][8][9]
Melting Point	Not experimentally reported in the literature.	[4][7]
pKa	Not experimentally reported; predicted for isomer is 2.61 ± 0.10.	[8]

Detailed Analysis of Properties

- Molecular Structure and Weight:** With a compact formula of C₄H₃F₃N₂S and a molecular weight of 168.14 g/mol, this compound is well within the typical range for small molecule drug candidates.[4] The structure features a thiazole ring, a privileged scaffold in medicinal chemistry, substituted with a bio-isosterically significant trifluoromethyl group and a reactive primary amine.
- Physical Appearance:** There is some ambiguity in the literature, with at least one supplier describing the compound as a liquid.[6] However, the isomeric compound, 5-(trifluoromethyl)thiazol-2-amine, is described as a white to off-white solid.[8] This discrepancy

underscores the necessity of empirical observation upon receipt of any new batch of the compound.

- **Boiling and Melting Points:** Currently, no experimental melting point data is available for **2-(Trifluoromethyl)thiazol-5-amine**.^{[4][7]} The melting point is a critical indicator of purity; pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0°C, whereas impurities lead to a depressed and broader melting range.^[10] Computational predictions for the boiling point vary, with estimates at 164.6 ± 40.0 °C and 214.0 ± 35.0 °C.^{[5][8][9]} It is crucial to recognize these as theoretical values that require experimental validation.
- **pKa (Acid Dissociation Constant):** The pKa value is fundamental to predicting a compound's behavior in physiological environments and its pH-dependent solubility.^{[11][12]} While no experimental value exists for the title compound, a predicted pKa of 2.61 ± 0.10 has been reported for its isomer, 5-(trifluoromethyl)thiazol-2-amine.^[8] This suggests that the exocyclic amine is weakly basic. At a pH below its pKa, the amine will be protonated, forming a cationic species that is generally more water-soluble. Conversely, at a pH above the pKa, the neutral, free-base form will dominate, which is typically less soluble in aqueous media but more permeable across biological membranes.

Section 2: Solubility Profile

Solubility is a make-or-break parameter in drug discovery, directly impacting bioavailability and formulation development.^{[13][14]} The solubility of **2-(Trifluoromethyl)thiazol-5-amine** is dictated by the interplay of its structural features.

Theoretical Considerations & Qualitative Assessment

The trifluoromethyl group is highly lipophilic and is known to enhance membrane permeability, but it can decrease aqueous solubility.^[1] The primary amine and the nitrogen atom within the thiazole ring provide sites for hydrogen bonding, which can aid solubilization in polar protic solvents. Based on these competing factors, a qualitative solubility profile can be predicted.

Solvent	Predicted Solubility	Rationale
Water	Low to Moderate	pH-dependent. Higher solubility at acidic pH due to protonation of the amine.
DMSO	Soluble	A powerful, polar aprotic solvent capable of dissolving a wide range of compounds.
Methanol / Ethanol	Soluble	Polar protic solvents that can engage in hydrogen bonding with the amine and thiazole nitrogens.
Dichloromethane (DCM)	Soluble	The overall molecule possesses sufficient nonpolar character for solubility in chlorinated solvents.
Acetonitrile	Soluble	A polar aprotic solvent suitable for many organic compounds.

Quantitative Solubility: Kinetic vs. Thermodynamic

In drug development, two types of solubility measurements are critical:

- **Thermodynamic Solubility:** This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at equilibrium.[\[11\]](#) It is the gold-standard measurement, typically determined using the shake-flask method.[\[15\]](#)
- **Kinetic Solubility:** This measures the concentration of a compound when it begins to precipitate from a solution upon addition of an aqueous medium to a DMSO stock solution. [\[11\]](#) It is a high-throughput method used in early discovery to quickly assess structure-solubility relationships.[\[11\]](#)

Section 3: Experimental Protocols

The following protocols provide robust, step-by-step methodologies for the experimental determination of the key physical properties discussed.

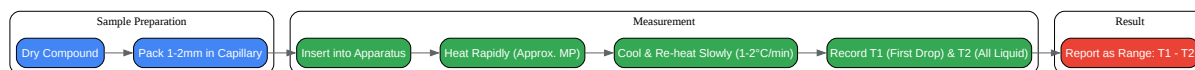
Protocol 1: Melting Point Determination via Capillary Method

This method provides an accurate melting point range, a crucial parameter for identity and purity confirmation.^{[10][16]}

Methodology:

- **Sample Preparation:** Place a small amount of finely powdered, dry **2-(Trifluoromethyl)thiazol-5-amine** onto a clean, dry surface. Tap the open end of a glass capillary tube into the powder to collect a sample.
- **Packing:** Invert the capillary and tap its sealed bottom gently on a hard surface to pack the sample down to a height of 1-2 mm.^[17]
- **Apparatus Setup:** Place the packed capillary into the heating block of a melting point apparatus (e.g., Mel-Temp).
- **Rapid Determination (Optional but Recommended):** Heat the block rapidly to find an approximate melting range. This saves time during the precise measurement.^[10]
- **Precise Determination:** Allow the block to cool to at least 20°C below the approximate melting point. Begin heating again at a slow, controlled rate of approximately 1-2°C per minute.
- **Data Recording:** Record two temperatures: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the entire sample becomes a clear liquid.^{[16][17]} The melting point is reported as the range T1-T2.

Causality: A slow heating rate is essential to allow the system to remain in thermal equilibrium, ensuring an accurate reading.^{[10][18]} A broad melting range indicates the presence of impurities, which disrupt the crystal lattice and cause melting to occur at a lower temperature over a wider range.



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Caption: Workflow for Melting Point Determination.

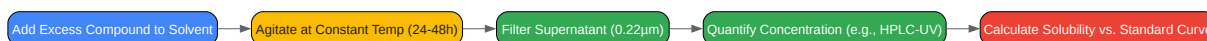
Protocol 2: Thermodynamic Solubility via Shake-Flask Method

This is the definitive method for determining the equilibrium solubility of a compound.^[15]

Methodology:

- **System Preparation:** Add an excess amount of **2-(Trifluoromethyl)thiazol-5-amine** to a series of vials containing the solvent of interest (e.g., phosphate-buffered saline at pH 7.4, water). The excess solid is crucial to ensure saturation is achieved.
- **Equilibration:** Seal the vials and place them in a shaker or rotator within a temperature-controlled incubator (e.g., 25°C or 37°C). Agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium between the solid and dissolved states is reached.^[15]
- **Phase Separation:** After equilibration, allow the vials to stand undisturbed for the solid to settle. Carefully collect the supernatant using a syringe and pass it through a low-binding filter (e.g., 0.22 µm PVDF) to remove all undissolved particles.
- **Quantification:** Dilute the clear filtrate with a suitable mobile phase. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
- **Calculation:** Construct a calibration curve using known concentrations of the compound. Use this curve to determine the concentration in the filtrate, which represents the thermodynamic solubility.

Causality: The extended agitation period is vital for the system to overcome kinetic barriers and reach true thermodynamic equilibrium.^[15] Filtration is a critical step to ensure that only the dissolved compound is being measured, as suspended micro-solids would artificially inflate the result.



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Caption: Workflow for Thermodynamic Solubility Assay.

Protocol 3: High-Throughput Kinetic Solubility Assay

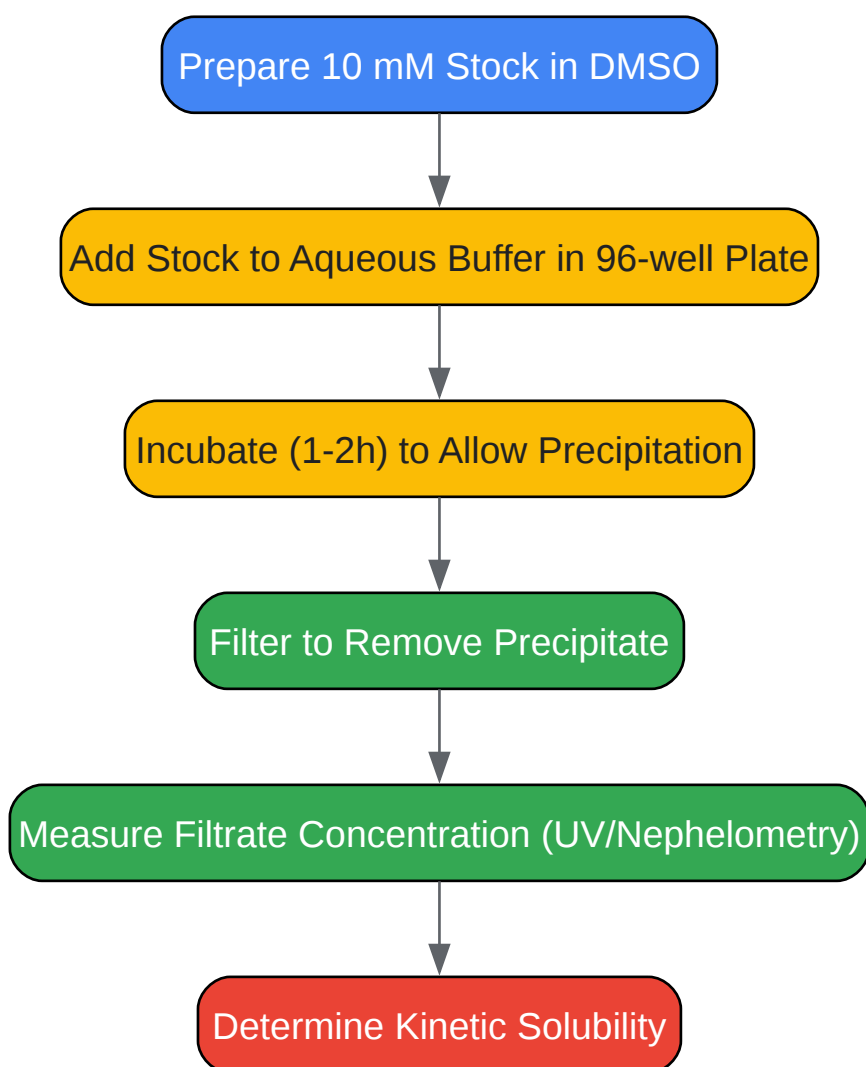
This method is designed for rapid screening and is invaluable in early-phase drug discovery.^[11]

Methodology:

- **Stock Solution:** Prepare a high-concentration stock solution of **2-(Trifluoromethyl)thiazol-5-amine** in 100% DMSO (e.g., 10 mM).
- **Assay Plate Preparation:** Dispense the aqueous buffer of interest (e.g., PBS, pH 7.4) into the wells of a 96-well microplate.
- **Compound Addition:** Using a liquid handler, add a small volume of the DMSO stock solution to the buffer in each well (e.g., 2 µL of stock into 198 µL of buffer for a final concentration of 100 µM). This initiates precipitation.
- **Incubation:** Allow the plate to incubate for a short period (e.g., 1-2 hours) at room temperature.
- **Precipitate Removal:** Transfer the contents to a filter plate and centrifuge to separate the precipitated solid from the saturated solution.
- **Detection:** Analyze the concentration of the compound remaining in the filtrate. This can be done directly in a UV-compatible plate using a plate reader or by nephelometry, which

measures light scattering from any formed precipitate.[11] The concentration is determined against a calibration curve.

Causality: This is a kinetic measurement because the system does not reach thermodynamic equilibrium. The rapid change in solvent environment from 100% DMSO to an aqueous buffer induces precipitation. The resulting measurement reflects the compound's propensity to remain in solution under non-equilibrium conditions, which is a useful surrogate for its behavior during initial formulation and administration.[11]



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Caption: Workflow for Kinetic Solubility Assay.

Section 4: Data Interpretation and Application

The collective data on physical properties and solubility provides a practical roadmap for utilizing **2-(Trifluoromethyl)thiazol-5-amine**.

- For Synthetic Chemists: The predicted boiling point suggests that purification by distillation under reduced pressure may be feasible. Its solubility in common organic solvents like DCM and acetonitrile makes it amenable to a wide range of synthetic transformations.
- For Pharmacologists and Biologists: The pH-dependent solubility is a critical consideration for in vitro assays. Stock solutions should be prepared in DMSO, but the final concentration in aqueous assay media must be carefully controlled to avoid precipitation, which would lead to erroneous biological data. The pKa suggests that at physiological pH (7.4), the compound will exist predominantly in its neutral, more lipophilic form.
- For Formulation Scientists: The low intrinsic aqueous solubility anticipated for the neutral form highlights a potential challenge for developing oral formulations. Strategies such as salt formation (by reacting the amine with an acid) or the use of solubility-enhancing excipients may be necessary to achieve adequate bioavailability.

Conclusion

2-(Trifluoromethyl)thiazol-5-amine is a compound of significant interest, yet its fundamental physicochemical properties are not well-documented in publicly available literature. This guide has synthesized available predicted data with established chemical principles to provide a robust framework for its characterization. The provided experimental protocols are industry-standard methods that will enable researchers to generate the reliable, high-quality data necessary to advance their research and development programs. The empirical determination of these properties is a critical first step in unlocking the full potential of this promising chemical entity.

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